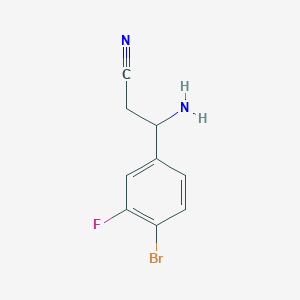
3-Amino-3-(4-bromo-3-fluorophenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(4-bromo-3-fluorophenyl)propanenitrile is an organic compound with the molecular formula C9H8BrFN2 It is a derivative of propanenitrile, featuring an amino group, a bromo group, and a fluoro group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-bromo-3-fluorophenyl)propanenitrile typically involves the reaction of 4-bromo-3-fluorobenzaldehyde with a suitable amine and a nitrile source. One common method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia (or an amine) and hydrogen cyanide (HCN) to form an α-amino nitrile. The reaction conditions often require a catalyst and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Strecker synthesis or other optimized synthetic routes that ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-(4-bromo-3-fluorophenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-Amino-3-(4-bromo-3-fluorophenyl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(4-bromo-3-fluorophenyl)propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromo and fluoro groups may enhance binding affinity through halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-3-(4-fluorophenyl)propanenitrile: Lacks the bromo group, which may affect its reactivity and binding properties.
3-Amino-3-(4-bromo-phenyl)propanenitrile: Lacks the fluoro group, which may influence its chemical stability and biological activity.
Uniqueness
3-Amino-3-(4-bromo-3-fluorophenyl)propanenitrile is unique due to the presence of both bromo and fluoro substituents on the phenyl ring. These groups can significantly impact the compound’s chemical reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H8BrFN2 |
|---|---|
Peso molecular |
243.08 g/mol |
Nombre IUPAC |
3-amino-3-(4-bromo-3-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8BrFN2/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9H,3,13H2 |
Clave InChI |
YGAQDTQIQTWCFV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(CC#N)N)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


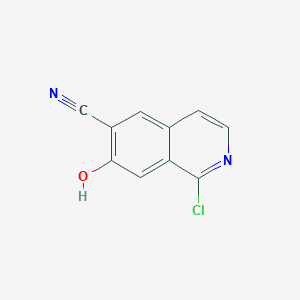
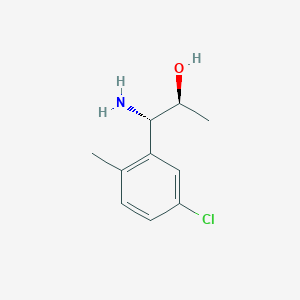
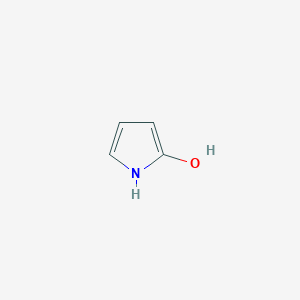
![5-Amino-2-phenylbenzo[D]oxazole-7-carboxylic acid](/img/structure/B13041528.png)
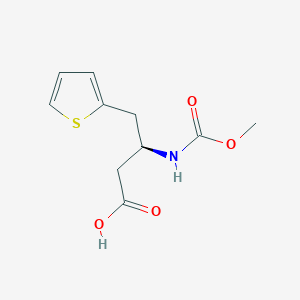
![3-(Methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13041550.png)
![2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol](/img/structure/B13041563.png)
![7-Bromo-3-methylthieno[3,2-c]pyridin-4-ol](/img/structure/B13041579.png)
![3-(Pyridin-2-YL)-8,9-dihydropyrazolo[1,5-A]quinazolin-6(7H)-one](/img/structure/B13041584.png)



![7-Bromo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13041609.png)
![2-Bromo-7,8-dihydrobenzo[4,5]imidazo[1,2-A]pyridin-9(6H)-one](/img/structure/B13041611.png)
